molecular formula C17H18O3 B12978751 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde

3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde

Cat. No.: B12978751
M. Wt: 270.32 g/mol
InChI Key: HWFXGXPKRYVPIM-UHFFFAOYSA-N
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Description

3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C17H18O3. It is a benzaldehyde derivative, characterized by the presence of an ethoxy group and a 4-methylbenzyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and 4-methylbenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-Ethoxy-2-((4-methylbenzyl)oxy)benzoic acid.

    Reduction: 3-Ethoxy-2-((4-methylbenzyl)oxy)benzyl alcohol.

    Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-methoxybenzaldehyde
  • 4-Ethoxy-3-methoxybenzaldehyde
  • 3-Ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde

Uniqueness

3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-ethoxy-2-[(4-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C17H18O3/c1-3-19-16-6-4-5-15(11-18)17(16)20-12-14-9-7-13(2)8-10-14/h4-11H,3,12H2,1-2H3

InChI Key

HWFXGXPKRYVPIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)C)C=O

Origin of Product

United States

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